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Compound of Interest

Compound Name: Butoxybenzene

Cat. No.: B075284 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the crystal structure and molecular geometry of

butoxybenzene. Despite a comprehensive search of scientific databases and literature, no

experimentally determined crystal structure for butoxybenzene has been publicly reported.

Consequently, detailed crystallographic data, including unit cell parameters, space group, and

precise bond lengths and angles, are not available.

In the absence of experimental data, this document provides a theoretical overview of

butoxybenzene's molecular geometry, a generalized experimental protocol for X-ray

crystallography as a representative method for structure determination, and a computed

visualization of the molecule.

Molecular and Physical Properties
Butoxybenzene is an organic compound with the chemical formula C₁₀H₁₄O.[1][2] It is also

known as n-butyl phenyl ether.[1] The molecule consists of a butyl group attached to a benzene

ring via an ether linkage.

Table 1: Physical and Chemical Properties of Butoxybenzene
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Property Value Reference(s)

Molecular Formula C₁₀H₁₄O [1][2]

Molecular Weight 150.22 g/mol [3][4]

CAS Number 1126-79-0 [1][2]

Melting Point -19 °C [4]

Boiling Point 210.3 °C [4]

Density 0.935 g/mL at 25 °C [4]

Theoretical Molecular Geometry
While precise, experimentally determined bond lengths and angles for butoxybenzene are

unavailable, a theoretical structure can be visualized. The geometry is dictated by the

hybridization of its constituent atoms. The benzene ring is planar with sp² hybridized carbon

atoms, leading to C-C-C bond angles of approximately 120°. The oxygen atom in the ether

linkage is sp³ hybridized, resulting in a bent geometry around the oxygen. The butyl group will

adopt a staggered conformation to minimize steric hindrance.

Due to the lack of published experimental or computational studies providing optimized

geometric parameters, a table of bond lengths and angles cannot be presented.

Visualization of Molecular Structure
The following diagram illustrates the expected connectivity and arrangement of atoms in the

butoxybenzene molecule.

Caption: Molecular structure of butoxybenzene.

Experimental Protocol: X-ray Crystallography
(Generalized)
Should a crystalline sample of butoxybenzene be obtained, single-crystal X-ray diffraction

would be the definitive method to determine its crystal structure and molecular geometry. The

following outlines a general experimental protocol.
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1. Crystal Growth:

Slow evaporation of a suitable solvent (e.g., ethanol, hexane) from a saturated solution of

butoxybenzene at a constant, cool temperature.

Other methods include vapor diffusion and cooling crystallization.

The goal is to obtain a single, well-ordered crystal of sufficient size and quality.

2. Crystal Mounting:

A suitable crystal is selected under a microscope.

The crystal is mounted on a goniometer head, typically using a cryoprotectant and flash-

cooling in a stream of liquid nitrogen to prevent radiation damage.

3. Data Collection:

The mounted crystal is placed in an X-ray diffractometer.

A monochromatic X-ray beam is directed at the crystal.

The crystal is rotated, and the diffraction pattern (the intensities and positions of the

diffracted X-rays) is recorded by a detector.

A full dataset is collected by rotating the crystal through a range of angles.

4. Data Processing:

The raw diffraction data is integrated to determine the intensity of each reflection.

Corrections are applied for factors such as polarization, absorption, and crystal decay.

The unit cell parameters and space group are determined from the geometry of the

diffraction pattern.

5. Structure Solution and Refinement:
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The phase problem is solved using direct methods or Patterson methods to generate an

initial electron density map.

An initial model of the molecule is built into the electron density map.

The atomic positions and thermal parameters are refined against the experimental data

using least-squares methods to improve the agreement between the calculated and

observed structure factors.

6. Structure Validation:

The final structure is validated using various crystallographic checks to ensure its chemical

and geometric reasonableness.

The final atomic coordinates, bond lengths, bond angles, and other crystallographic data are

deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Logical Workflow for Structure Determination
The process from obtaining a compound to determining its crystal structure follows a logical

progression.

Synthesis & Purification Crystallization X-ray Diffraction Structure Analysis

Chemical Synthesis
of Butoxybenzene

Purification
(e.g., Distillation, Chromatography) Crystal Growth Data Collection Structure Solution Structure Refinement Structure Validation

Click to download full resolution via product page

Caption: General workflow for crystal structure determination.

In conclusion, while a definitive, experimentally determined crystal structure of butoxybenzene
is not currently available in the public domain, this guide provides a summary of its known

properties and a theoretical framework for understanding its molecular geometry. The provided

generalized experimental protocol for X-ray crystallography serves as a reference for the

methodology that would be employed for its structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Benzene, butoxy- [webbook.nist.gov]

2. Benzene, butoxy- [webbook.nist.gov]

3. Benzene, butoxy- [webbook.nist.gov]

4. butoxybenzene [stenutz.eu]

To cite this document: BenchChem. [Butoxybenzene: An Examination of Molecular Structure
and Crystallography]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075284#crystal-structure-and-molecular-geometry-
of-butoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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